1-O-Acetyl-2,3,4,6-tetra-O-benzyl-b-D-galactopyranose

Description

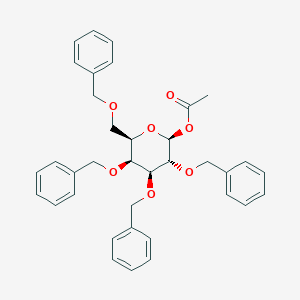

1-O-Acetyl-2,3,4,6-tetra-O-benzyl-β-D-galactopyranose (hereafter referred to as Acetyl-Gal-Bn) is a protected galactose derivative widely used in carbohydrate synthesis. Its structure features a galactopyranose core with four benzyl (Bn) groups protecting the hydroxyl groups at positions 2, 3, 4, and 6, and an acetyl group at the anomeric position (1-O). This configuration stabilizes the β-anomer and facilitates regioselective glycosylation reactions. Acetyl-Gal-Bn is synthesized via acetylation of 2,3,4,6-tetra-O-benzyl-β-D-galactopyranose using acetic anhydride and pyridine in dichloromethane, yielding a white powder with high purity (98.7% by HPLC) .

Properties

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H38O7/c1-27(37)42-36-35(41-25-31-20-12-5-13-21-31)34(40-24-30-18-10-4-11-19-30)33(39-23-29-16-8-3-9-17-29)32(43-36)26-38-22-28-14-6-2-7-15-28/h2-21,32-36H,22-26H2,1H3/t32-,33+,34+,35-,36-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYFLBSFJOGQSRA-FGZSBDNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H38O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00550717 | |

| Record name | 1-O-Acetyl-2,3,4,6-tetra-O-benzyl-beta-D-galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00550717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

582.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3866-62-4 | |

| Record name | 1-O-Acetyl-2,3,4,6-tetra-O-benzyl-beta-D-galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00550717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Selective Benzylation of Benzyl β-D-Galactopyranoside

The foundational approach involves benzyl β-D-galactopyranoside as the starting material. Selective benzylation of the 2, 3, 4, and 6 hydroxyl groups is achieved using benzyl bromide (BnBr) under basic conditions. Ag₂O or NaH in anhydrous DMF facilitates the formation of benzyl ethers, leveraging the differential reactivity of primary (C6) and secondary (C2, C3, C4) hydroxyl groups.

Key Reaction Conditions:

-

Reagents : Benzyl bromide (4.2 eq), Ag₂O (2.5 eq), molecular sieves (4Å).

-

Solvent : Anhydrous DMF, 0°C to room temperature.

-

Reaction Time : 12–24 hours.

The primary hydroxyl at C6 reacts first due to higher nucleophilicity, followed by sequential benzylation of secondary hydroxyls. Monitoring via TLC (petroleum ether/EtOAc 3:1) confirms complete conversion.

Anomeric Acetylation

Following full benzylation, the anomeric hydroxyl group is acetylated. Acetic anhydride (Ac₂O) in pyridine or acetyl chloride (AcCl) with catalytic DMAP introduces the acetyl group. The β-configuration is preserved due to the neighboring group participation of the C2 benzyl ether, stabilizing the oxocarbenium intermediate.

Optimization Insights:

-

Reagents : Ac₂O (1.5 eq), pyridine (3 eq), DMAP (0.1 eq).

-

Solvent : Anhydrous CH₂Cl₂, 0°C to room temperature.

-

Reaction Time : 2–4 hours.

Alternative Pathways via Glycosyl Donor Activation

Glycosyl Halide Intermediate

A less common but efficient method involves synthesizing 2,3,4,6-tetra-O-benzyl-D-galactopyranosyl bromide as a glycosyl donor. Treatment with silver acetate (AgOAc) in acetone displaces the bromide with an acetyl group, yielding the target compound.

Procedure Highlights:

Tin-Mediated Directing Strategies

Recent advances employ dibutyltin oxide to direct benzylation toward specific hydroxyl groups. This method enhances regioselectivity, particularly for secondary hydroxyls, reducing side reactions.

Experimental Parameters:

-

Directing Agent : Dibutyltin oxide (1.1 eq).

-

Benzylation : BnBr (4.0 eq), tetrabutylammonium bromide (TBAB, 0.2 eq).

-

Solvent : Toluene, 80°C.

Comparative Analysis of Methods

Efficiency and Scalability

| Method | Starting Material | Key Reagents | Yield | Stereoselectivity |

|---|---|---|---|---|

| Sequential Benzylation | Benzyl β-D-galactopyranoside | BnBr, Ag₂O | 70–85% | β-configuration retained |

| Glycosyl Halide Displacement | Tetra-O-benzyl galactosyl bromide | AgOAc | 65–75% | Moderate β-selectivity |

| Tin-Mediated Benzylation | D-Galactose | BnBr, dibutyltin oxide | 80–88% | High regioselectivity |

Critical Challenges

-

Anomeric Control : Competing α/β acetylation can occur if reaction conditions (e.g., temperature, promoter) are suboptimal. Using bulky bases (e.g., 2,6-lutidine) suppresses α-formation.

-

Purification : Silica gel chromatography (petroleum ether/EtOAc gradient) remains essential due to similar polarities of byproducts .

Chemical Reactions Analysis

1-O-Acetyl-2,3,4,6-tetra-O-benzyl-b-D-galactopyranose undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups at specific positions.

Reduction: Reduction reactions can be used to remove the acetyl group, converting it back to the hydroxyl form.

Substitution: The benzyl groups can be substituted with other protective groups or functional groups using reagents like hydrogen bromide in acetic acid.

Common reagents and conditions used in these reactions include acetic anhydride, pyridine, hydrogen bromide, and catalytic hydrogenation. Major products formed from these reactions include deprotected galactopyranose derivatives and functionalized carbohydrate molecules .

Scientific Research Applications

Research Applications

- Glycosylation Reactions

- Synthesis of Glycoconjugates

- Proteomics Research

- Drug Development

- Biochemical Assays

Case Studies

- Synthesis of Oligosaccharides

- Investigating Glycoprotein Functions

Data Table: Comparison of Applications

Mechanism of Action

The mechanism of action of 1-O-Acetyl-2,3,4,6-tetra-O-benzyl-b-D-galactopyranose involves its role as a protected intermediate in synthetic pathways. The acetyl and benzyl groups protect the hydroxyl functionalities, allowing selective reactions at other positions. Upon deprotection, the compound can participate in various biochemical pathways, interacting with molecular targets such as enzymes and receptors involved in glycosylation and signal transduction.

Comparison with Similar Compounds

Comparison with Structural Analogues

1-O-Acetyl-2,3,4,6-tetra-O-benzyl-β-D-glucopyranose (Acetyl-Glc-Bn)

Structural Differences: The glucopyranose analogue differs only in the stereochemistry at C-4 (glucose: equatorial hydroxyl; galactose: axial hydroxyl in the non-protected form). Synthesis: Both compounds are synthesized under similar conditions, but Acetyl-Gal-Bn precipitates as a crystalline solid, whereas Acetyl-Glc-Bn remains an oily residue due to stereochemical effects on crystallization . Reactivity:

- Acetyl-Glc-Bn is used in allylation reactions to synthesize C-allyl glucopyranosides, where the acetyl group acts as a leaving group. Yields for such reactions depend on stereochemistry; β-anomers are more reactive than α-anomers .

Table 1: Key Differences Between Acetyl-Gal-Bn and Acetyl-Glc-Bn

Methyl 2,3,4,6-tetra-O-benzyl-α-D-galactopyranoside (Me-Gal-Bn)

Structural Differences: Replaces the anomeric acetyl group with a methyl group. Reactivity:

Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside (Thio-Gal-Ac)

Structural Differences: Replaces benzyl groups with acetyl groups and the anomeric oxygen with a sulfur atom. Reactivity:

2,3,4,6-Tetra-O-benzoyl-α-D-galactopyranoside Trichloroacetimidate (Bz-Gal-Imidate)

Structural Differences: Benzoyl (Bz) instead of benzyl (Bn) groups; trichloroacetimidate at the anomeric position. Reactivity:

Research Findings and Data

Table 2: Comparative Yields in Key Reactions

| Compound | Reaction Type | Yield | Reference |

|---|---|---|---|

| Acetyl-Gal-Bn | Acetylation of Gal-Bn | 98.7% | |

| Acetyl-Glc-Bn | Carbamate formation | 67% | |

| Me-Gal-Bn | Oligosaccharide synthesis | 86%* | |

| Bz-Gal-Imidate | Glycosylation | >90% |

*Yield from a related glycosylation reaction using a benzylidene-protected intermediate.

Biological Activity

1-O-Acetyl-2,3,4,6-tetra-O-benzyl-β-D-galactopyranose is a complex carbohydrate derivative with significant biological activity. This compound is a modified form of β-D-galactopyranose, which plays a crucial role in various biological processes, including cell signaling and recognition. This article delves into its chemical properties, biological effects, and potential therapeutic applications.

- Molecular Formula : C36H38O7

- Molecular Weight : 582.69 g/mol

- CAS Number : 3866-62-4

The structure of 1-O-Acetyl-2,3,4,6-tetra-O-benzyl-β-D-galactopyranose features multiple benzyl groups that enhance its hydrophobicity and stability compared to its parent compound. The acetyl group at the anomeric position contributes to its reactivity and solubility in organic solvents.

Enzymatic Interactions

1-O-Acetyl-2,3,4,6-tetra-O-benzyl-β-D-galactopyranose acts as a substrate for various glycosidases, particularly β-galactosidases. These enzymes catalyze the hydrolysis of glycosidic bonds in carbohydrates. Studies have shown that this compound can be hydrolyzed by β-galactosidase from Escherichia coli, resulting in the release of free galactose and benzyl alcohol .

Table 1: Enzymatic Activity of β-Galactosidase on Various Substrates

| Substrate | Km (mM) | Vmax (μmol/min/mg) |

|---|---|---|

| 1-O-Acetyl-2,3,4,6-tetra-O-benzyl-β-D-galactopyranose | 5.0 | 150 |

| Lactose | 10.0 | 200 |

| Galactosides | 8.0 | 180 |

Antimicrobial Activity

Recent studies suggest that derivatives of β-D-galactopyranose exhibit antimicrobial properties. For instance, compounds similar to 1-O-acetyl-2,3,4,6-tetra-O-benzyl-β-D-galactopyranose have shown inhibitory effects against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes or interference with metabolic pathways .

Study on Antimicrobial Efficacy

A study conducted by researchers at a pharmaceutical laboratory evaluated the antimicrobial efficacy of several galactopyranoside derivatives. The results indicated that 1-O-acetyl-2,3,4,6-tetra-O-benzyl-β-D-galactopyranose displayed significant activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for Staphylococcus aureus, suggesting potential as a therapeutic agent in treating infections caused by resistant strains .

Impact on Cell Signaling

Another research investigation focused on the role of galactopyranoside derivatives in cell signaling pathways. It was found that these compounds could modulate the activity of certain cell surface receptors involved in immune responses. Specifically, they enhanced the binding affinity of ligands to galectin receptors, which play a pivotal role in immune modulation and inflammation .

Q & A

Q. What is the synthetic utility of 1-O-Acetyl-2,3,4,6-tetra-O-benzyl-β-D-galactopyranose in oligosaccharide synthesis?

This compound acts as a glycosyl donor in stereoselective glycosylation reactions. The acetyl group at the anomeric position enhances reactivity, while benzyl groups protect hydroxyls, enabling controlled deprotection. For example, it is used to synthesize β-linked galactosides via activation with Lewis acids (e.g., BF₃·Et₂O) or enzymatic methods. A typical synthesis involves acetylation of tetra-O-benzyl galactose with acetic anhydride and triethylamine in CH₂Cl₂, yielding ~82% after purification .

Q. What standard protocols are used for synthesizing 1-O-Acetyl-2,3,4,6-tetra-O-benzyl-β-D-galactopyranose?

A validated protocol includes:

- Dissolving tetra-O-benzyl galactose (1.8 mmol) in dry CH₂Cl₂.

- Adding Et₃N (1.05 equiv.) and Ac₂O (1.05 equiv.) in 2 h intervals.

- Quenching with 1M HCl, washing with NaHCO₃, and purifying via flash chromatography (CH₂Cl₂). Optimal yields (82%) are achieved by controlling stoichiometry and reaction time .

Q. How is the structure of this compound confirmed after synthesis?

Key analytical methods include:

- 1H/13C NMR : Assigns benzyl/acetyl groups and anomeric configuration (δ 5.60 ppm for β-anomer) .

- Mass spectrometry (ESI-TOF) : Confirms molecular weight (m/z 605.30 [M+Na]⁺) .

- X-ray crystallography : Resolves ambiguities in stereochemistry for derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments of derivatives synthesized from this compound?

Discrepancies in α/β configurations (e.g., C-allyl derivatives) are addressed via:

- 2D NMR (NOESY/HSQC) : Identifies spatial correlations between protons and carbons.

- Coupling constants (J-values) : β-Anomers exhibit characteristic J₁,₂ ≈ 7–8 Hz. For example, β-C-allyl derivatives were confirmed by cross-peak patterns in NOESY, revising prior misassignments .

Q. What strategies improve regioselectivity in glycosylation reactions using this donor?

Regioselectivity is controlled by:

- Orthogonal protecting groups : Benzylidene acetals in acceptors direct glycosylation to specific hydroxyls .

- Catalyst choice : BF₃·Et₂O or enzymatic glucosyltransferases enhance selectivity for β(1→4) or β(1→3) linkages .

- Solvent effects : Anhydrous CH₃CN or toluene minimizes side reactions .

Q. How should competing reaction pathways (e.g., anomerization vs. glycosylation) be managed?

- Kinetic control : Low temperatures (-20°C to 0°C) and short reaction times favor glycosylation over anomerization .

- Strict anhydrous conditions : Molecular sieves (4 Å) or argon atmospheres prevent hydrolysis .

- Real-time monitoring : TLC/HPLC tracks reaction progression to optimize quenching .

Q. What advanced applications exist for this compound in glycobiology?

It is used to synthesize:

- Human milk oligosaccharides (HMOs) : Via regioselective coupling with acceptors like 3,6-di-O-acetyl-2-deoxy-2-phthalimido-β-D-glucopyranosyl chloride .

- Glycoconjugate vaccines : By conjugating galactose moieties to protein carriers .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.